molecular formula C16H21N3O4 B2616437 4-(Morpholine-4-carboxamido)phenyl pyrrolidine-1-carboxylate CAS No. 692762-03-1

4-(Morpholine-4-carboxamido)phenyl pyrrolidine-1-carboxylate

Cat. No. B2616437
CAS RN: 692762-03-1
M. Wt: 319.361
InChI Key: JGEHLCWVDWVRQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(Morpholine-4-carboxamido)phenyl pyrrolidine-1-carboxylate” is a complex organic molecule that contains several functional groups and structural features. It includes a morpholine ring, a carboxamide group, a phenyl ring, and a pyrrolidine ring . The morpholine ring is a six-membered ring with four carbon atoms and one nitrogen atom, and it also contains an ether group . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a morpholine ring, both of which are saturated heterocycles . The presence of these rings, along with the carboxamide and carboxylate groups, contribute to the three-dimensional structure of the molecule. The stereochemistry of the molecule would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the carboxamide and carboxylate groups could potentially make this compound reactive towards acids and bases . The pyrrolidine and morpholine rings could also undergo reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, morpholine is a colorless liquid with a weak, ammonia-like odor . Pyrrolidine is also a colorless liquid, and it is miscible with water and most organic solvents . The specific properties of “this compound” are not detailed in the available literature.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of new substituted 1H-1-pyrrolylcarboxamides of pharmacological interest, including derivatives related to pyrrolidine and morpholine, demonstrates the chemical versatility of these compounds. These derivatives have been characterized by various spectroscopic methods, indicating their potential in pharmacological applications (Bijev, Prodanova, & Nankov, 2003).

Biological Activities and Applications

  • Amino derivatives of 1,8-naphthalic anhydride, including morpholine and pyrrolidine derivatives, have been utilized to produce dyes for synthetic-polymer fibers, showcasing the application of these compounds in materials science (Peters & Bide, 1985).
  • Polycationic phosphorus dendrimers with various types of amine terminal groups, including pyrrolidine and morpholine, have low cytotoxicity and can interact with DNA, suggesting their use in gene delivery and transfection experiments (Padié et al., 2009).
  • Novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing phenylpyridine/phenylpyrimidine-carboxamides were synthesized and showed moderate cytotoxicity against various cancer cell lines, highlighting the therapeutic potential of these compounds (Liu et al., 2016).

Chemical Interactions and Mechanisms

  • The tautomerism of enamines derived from 2-tetralone, focusing on the nucleophilic behavior between morpholine and pyrrolidine enamines, has been investigated, providing insights into the chemical reactivity of these compounds (Pitacco et al., 1974).
  • Synthesis and reactions of 4-oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives with morpholine and pyrrolidine, offer examples of their reactivity and potential in creating novel compounds with specific properties (Krutošíková, Krystofova-Labudova, & Dandárová, 2001).

properties

IUPAC Name

[4-(morpholine-4-carbonylamino)phenyl] pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c20-15(18-9-11-22-12-10-18)17-13-3-5-14(6-4-13)23-16(21)19-7-1-2-8-19/h3-6H,1-2,7-12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEHLCWVDWVRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)OC2=CC=C(C=C2)NC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.